Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate
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Overview
Description
Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate is a complex organic compound that features both imidazo and quinoxaline components. This structure makes it a candidate for studies in molecular electronics and photonics, where its potential for electron delocalization is of interest . The compound is known for its heterocyclic structure, which is a key feature in many biologically active molecules.
Preparation Methods
The synthesis of ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate typically involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions . The reaction proceeds through a series of steps including cyclization and esterification to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but can include derivatives with modified functional groups or ring structures.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its heterocyclic structure is of interest for the development of new drugs with potential antibacterial, antiviral, and anticancer properties . In industry, it is studied for its potential use in molecular electronics and photonics due to its electron delocalization properties .
Mechanism of Action
The mechanism by which ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate exerts its effects involves interaction with specific molecular targets and pathways. The imidazo and quinoxaline components of the molecule can interact with enzymes and receptors in biological systems, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate can be compared with other similar compounds such as 2-amino-3-methyl-3H-imidazo[4,5-f]quinoline and 2-amino-3-methyl-3H-imidazo[4,5-f]quinoxaline . These compounds share similar heterocyclic structures but differ in their specific functional groups and substituents. The unique combination of imidazo and quinoxaline components in ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate makes it distinct and potentially more versatile in its applications.
Biological Activity
Ethyl 3-(2-amino-3-methylimidazo(4,5-h)quinoxalin-8-yl)propanoate (CAS Number: 6012-01-7) is a compound of interest due to its potential biological activities, particularly in the fields of mutagenesis and carcinogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for health.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₁₇N₅O₂
- Molecular Weight : 299.33 g/mol
- Synonyms : Ethyl 3-(2-amino-3-methyl-3H-imidazo[4,5-f]quinoxalin-8-yl)propanoate
Biological Activity Overview
This compound is derived from imidazoquinoxaline, a class of compounds known for their mutagenic properties. The biological activity of this compound can be categorized into several key areas:
-
Mutagenicity :
- Studies have shown that compounds related to imidazoquinoxalines can form DNA adducts, which are critical in the mutagenic process. The formation of these adducts can lead to mutations during DNA replication.
- For example, the related compound 2-amino-3-methylimidazo[4,5-f]quinoxaline (MeIQx) has been identified as a potent mutagen formed during high-temperature cooking of meats, suggesting that ethyl derivatives may exhibit similar properties .
- Mechanism of Action :
In Vitro Studies
- DNA Adduct Formation : Research indicates that ethyl derivatives can induce significant DNA damage in cell cultures. For instance, the presence of N-acetyltransferases influences the extent of adduct formation, highlighting genetic variability in susceptibility to mutagenesis .
In Vivo Studies
- Carcinogenic Potential : Animal studies have suggested that exposure to imidazoquinoxaline derivatives leads to increased tumor incidence, particularly in organs such as the liver and colon. These findings underscore the need for further investigation into the long-term effects of dietary exposure to such compounds .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituents on the Imidazoquinoxaline Core : The presence and position of amino groups significantly affect mutagenic potency. For example, modifications that enhance electron density on the aromatic system may increase reactivity towards nucleophiles in DNA .
Data Table: Biological Activity Summary
Properties
CAS No. |
113655-28-0 |
---|---|
Molecular Formula |
C15H17N5O2 |
Molecular Weight |
299.33 g/mol |
IUPAC Name |
ethyl 3-(2-amino-3-methylimidazo[4,5-h]quinoxalin-8-yl)propanoate |
InChI |
InChI=1S/C15H17N5O2/c1-3-22-12(21)7-4-9-8-17-10-5-6-11-14(13(10)18-9)19-15(16)20(11)2/h5-6,8H,3-4,7H2,1-2H3,(H2,16,19) |
InChI Key |
GSQRZSJRVLYQAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N |
Origin of Product |
United States |
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